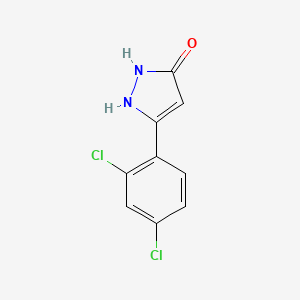

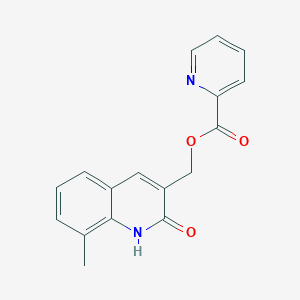

![molecular formula C19H16N2O4 B5556977 ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5556977.png)

ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 336.11100700 g/mol and the complexity rating of the compound is 564. The solubility of this chemical has been described as <0.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photovoltaic Properties and Organic–Inorganic Photodiode Fabrication

Ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate and its derivatives have been explored for their photovoltaic properties. Research has shown that films of quinoline derivatives can be deposited using thermal evaporation techniques, demonstrating absorbance and energy band diagrams suitable for photodiode applications. These materials have been used in the fabrication of heterojunction diodes, exhibiting rectification behavior and photovoltaic properties under both dark and illuminated conditions. The studies highlight their potential in improving the electrical properties of devices such as Au/Ph-HPQ/p-Si/Al and Au/Ch-HPQ/p-Si/Al heterojunction diodes, which have shown significant promise for use as photodiodes due to their sensitivity to illumination intensity (Zeyada, El-Nahass, & El-Shabaan, 2016).

Optical and Structural Properties of Thin Films

Further investigations into the structural and optical properties of this compound derivatives, particularly focusing on thin films, have been conducted. These studies have provided insights into the polycrystalline nature of these compounds when synthesized in powder form and their transformation into nanocrystallites dispersed in an amorphous matrix upon thermal deposition. The findings include detailed analyses of FTIR spectral measurements, indicating no significant changes in chemical bonds after deposition. The optical properties, determined through spectrophotometer measurements, revealed valuable information on absorption parameters, molar extinction coefficient, oscillator strength, and the type of electron transition, contributing to the understanding of these materials' potential applications in optoelectronics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Supramolecular Structures and Hydrogen Bonding

Research on this compound has also extended into the study of supramolecular structures, focusing on hydrogen bonding patterns. These studies have revealed intricate networks of hydrogen bonds, forming one-, two-, and three-dimensional structures. Such insights into the molecular and supramolecular architecture of these compounds are crucial for understanding their potential applications in materials science, particularly in the development of novel materials with tailored properties for specific applications (Portilla et al., 2007).

Synthesis and Characterization for Diverse Applications

The synthesis and characterization of this compound and its derivatives have been extensively studied, leading to the development of new methods and compounds with potential applications in various fields. These include the synthesis of fluorescent dyes with high orientation parameters in nematic liquid crystals, suggesting their suitability for liquid crystal displays. Additionally, the exploration of analgesic activities and the preparation of compounds with potential antimicrobial properties highlight the broad applicability of these materials in pharmaceuticals and biotechnology (Bojinov & Grabchev, 2003).

Wirkmechanismus

Mode of Action

It is known that the compound participates in an ugi-type multicomponent condensation through a smiles rearrangement . This process leads readily and efficiently to heterocyclic enamines .

Biochemical Pathways

It is known to participate in multicomponent reactions, which are generally referred to the reactions in which two or more reagents react together and lead a product while the basic atoms of the reagents are present .

Result of Action

It is known to participate in the synthesis of diverse ethyl 4- ((2-amino-2-oxo-1-phenylethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives .

Action Environment

It is known that the principles of green chemistry guide us to ideal synthesis, which leads to the desired product with the highest efficiency in the least number of steps and the reagents used in it are at an environmentally acceptable level .

Eigenschaften

IUPAC Name |

ethyl 4-[(2-oxo-1H-quinoline-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-2-25-19(24)12-7-9-13(10-8-12)20-18(23)15-11-17(22)21-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAVGLZBGYINMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24797383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)

![3-(3-fluoro-4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B5556916.png)

![4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5556930.png)

![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)

![isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate](/img/structure/B5556938.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide](/img/structure/B5556940.png)

![ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5556997.png)